1-benzyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-benzyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. Common reagents used in the synthesis include hydrazine hydrate, benzyl chloride, and 4-methylbenzaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,5-dimethylpyrazole: A structurally similar compound with different substituents.
4-methyl-3,5-diphenylpyrazole: Another pyrazole derivative with distinct substituents.
Uniqueness
1-benzyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its benzyl and methylphenyl groups may influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C25H24N2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-benzyl-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H24N2/c1-18-9-13-22(14-10-18)24-20(3)25(23-15-11-19(2)12-16-23)27(26-24)17-21-7-5-4-6-8-21/h4-16H,17H2,1-3H3 |
InChI Key |
BRSKAKHHJDJJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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